molecular formula C13H17F3N4 B10899608 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B10899608
M. Wt: 286.30 g/mol
InChI Key: SOMZAYNBWPKVSX-UHFFFAOYSA-N
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Description

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is a nitrogen-containing heterocyclic compound. This compound features a pyrimidine ring substituted with a methyl and trifluoromethyl group, fused to an octahydro-pyrrolo[1,2-a]pyrazine ring system. Such structures are often explored for their potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE, typically involves multiple steps. One common method includes cyclization, ring annulation, and cycloaddition reactions. For instance, the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and subsequent intramolecular cyclization .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. detailed industrial methods for this specific compound are not widely documented in the literature .

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperature control to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE has been explored for various scientific research applications, including:

    Chemistry: As a scaffold for the synthesis of new compounds with potential biological activities.

    Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.

    Medicine: Potential use in drug discovery for its kinase inhibitory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or proteins, disrupting biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

Uniqueness

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolopyrazine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H17F3N4

Molecular Weight

286.30 g/mol

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C13H17F3N4/c1-9-7-11(13(14,15)16)18-12(17-9)20-6-5-19-4-2-3-10(19)8-20/h7,10H,2-6,8H2,1H3

InChI Key

SOMZAYNBWPKVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN3CCCC3C2)C(F)(F)F

Origin of Product

United States

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